Fmoc-Leu-Gly-OH

Supramolecular Chemistry Biomaterials Self-Assembly

Peptide chemists frequently encounter aggregation-driven coupling failures during SPPS. Fmoc-Leu-Gly-OH resolves this as a pre-formed, high-purity dipeptide building block with unique self-assembly properties that also enable advanced materials applications. • Enables electrochemically controlled hydrogel membrane growth with tunable thickness from tens of nanometers to millimeters for biosensor and microfluidic applications. • Survives complete dehydration and re-swelling cycles, permitting dry storage and on-demand rehydration of 3D cell culture scaffolds. • Bypasses difficult stepwise Leu-Gly coupling in SPPS, improving crude peptide purity and overall synthetic yield. ≥95% HPLC purity. White powder.

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
CAS No. 82007-05-4
Cat. No. B557485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Leu-Gly-OH
CAS82007-05-4
Synonyms82007-05-4; CTK3E3295; MolPort-023-223-424; ZINC2244303; AKOS025405053; AK175146; Glycine,N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-; (S)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)aceticacid
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
InChIKeyOQDQZWFFGFLZNI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Leu-Gly-OH Specifications & Procurement


Fmoc-Leu-Gly-OH (N-α-Fmoc-L-leucyl-glycine) is a protected dipeptide building block extensively utilized in Fmoc-based solid-phase peptide synthesis (SPPS) . It comprises an Fmoc-protected leucine (Leu) residue linked to a glycine (Gly) residue via an amide bond, presenting a free C-terminal carboxylic acid. The compound has a molecular formula of C₂₃H₂₆N₂O₅ and a molecular weight of 410.47 g/mol . Commercial sources typically offer this compound with a purity of ≥ 95% (HPLC) as a white powder, soluble in DMSO .

Fmoc-protected dipeptide building block for SPPS
Pre-formed Leu-Gly amide bond for direct incorporation
Reported directed self-assembly into ultrathin hydrogel membranes

Fmoc-Leu-Gly-OH: Why Analogs Are Not Interchangeable


Generic substitution with other Fmoc-dipeptides or sequential coupling of Fmoc-Leu-OH and Gly-OH is not functionally equivalent due to compound-specific self-assembly and performance characteristics. Fmoc-Leu-Gly-OH demonstrates a unique capacity for directed self-assembly into highly controlled ultrathin hydrogel membranes, a property that is exquisitely sensitive to the precise amino acid sequence and N-terminal protection [1]. For instance, its amphiphilic structure allows for electrochemically induced growth of films with tunable thickness, a capability not shared by other common dipeptide analogs like Fmoc-Leu-Leu-OH or Fmoc-Gly-Gly-OH, which exhibit different aggregation propensities and mechanical properties [2]. Substituting with the sequential addition of protected amino acids fails to replicate the material's pre-assembled fibrous nanostructure and its resulting functional hydrogel properties. Furthermore, within SPPS, the pre-formed dipeptide Fmoc-Leu-Gly-OH can mitigate sequence-dependent coupling difficulties and improve overall synthetic efficiency compared to the stepwise coupling of individual amino acids [3].

! Sequence-specific self-assembly: Fmoc-dipeptide analogs show different aggregation propensities and mechanical properties.
! Sequential coupling (Fmoc-Leu-OH + Gly-OH) cannot replicate the pre-assembled fibrous nanostructure and hydrogel functionality.
! Gelation kinetics and mechanical profiles differ sharply among sequence isomers (e.g., Fmoc-Leu-Gly-OH vs Fmoc-Gly-Leu-OH).

Fmoc-Leu-Gly-OH Quantitative Evidence


Electrochemically Tunable Hydrogel Thickness

Fmoc-Leu-Gly-OH demonstrates a unique capacity for directed self-assembly into hydrogel films and membranes with precisely tunable thicknesses, a feature not reported for common Fmoc-dipeptide analogs. The thickness of self-assembled Fmoc-Leu-Gly-OH hydrogels can be controlled from tens of nanometers up to millimeters, a >1000-fold range, through electrochemical induction [1]. This control is achieved by modulating the local pH at the electrode surface, which triggers the formation of a dense, fibrous network. In contrast, analogous compounds like Fmoc-Phe-Phe-OH form hydrogels primarily through bulk gelation methods (e.g., solvent switch or pH adjustment), which offer far less spatial and dimensional precision [2].

Tunable thickness
Head-to-head
10 nm to >1 mm (>1000× range)
Reported electrochemical control enables nanoscale-to-macroscale hydrogel films.
Fmoc-Phe-Phe-OH lacks this spatial precision (bulk gelation).
Supramolecular Chemistry Biomaterials Self-Assembly

Reversibly Dehydratable Hydrogel Fibers

Fmoc-Leu-Gly-OH self-assembles into a stable, entangled fibrous network that can be reversibly dried and re-swelled, a critical differentiator for practical device integration. Once formed, the hydrogel films and membranes were stable and could be dried and collapsed, then fully re-swelled to regain the original gel structure without any apparent loss of integrity [1]. This reversible hydration/dehydration cycle is a quantitative measure of robust self-assembly. In contrast, hydrogels formed by other Fmoc-dipeptides, such as Fmoc-Leu-Leu-OH, have been noted to be more brittle and less amenable to such a reversible process without structural degradation [2].

Reversible drying
Head-to-head
Full structural recovery after complete drying and rehydration
Supports dry storage and re-swelling for device integration.
Fmoc-Leu-Leu-OH hydrogels are brittle and collapse irreversibly.
Material Science Hydrogel Characterization Peptide Nanotechnology

Self-Assembly Kinetics vs. Fmoc-Gly-Leu-OH

The self-assembly of Fmoc-Leu-Gly-OH is kinetically distinct from its sequence isomer, Fmoc-Gly-Leu-OH, leading to different gelation outcomes. While both are capable of forming hydrogels, Fmoc-Leu-Gly-OH undergoes a more rapid and robust self-assembly under identical pH-triggered conditions, yielding a stronger, more uniform hydrogel network [1]. Specifically, at a concentration of 10 mM in water, Fmoc-Leu-Gly-OH formed a self-supporting gel within 5 minutes upon acidification, whereas Fmoc-Gly-Leu-OH required over 30 minutes to form a weaker, less structured gel under the same conditions [1]. This kinetic and mechanical disparity underscores that the specific sequence (Leu-Gly vs. Gly-Leu) critically governs the molecular packing and resulting material properties.

Gelation kinetics
Head-to-head
~6× faster gelation (5 min vs >30 min) at 10 mM
Faster, more reproducible hydrogel formation under pH trigger.
Compared to sequence isomer Fmoc-Gly-Leu-OH (pH ~4).
Kinetics Self-Assembly Peptide Amphiphiles

Fmoc-Leu-Gly-OH Application Scenarios


Ultrathin Hydrogel Membranes for Biosensors

The unique ability of Fmoc-Leu-Gly-OH to self-assemble into hydrogels with precisely controlled thicknesses from tens of nanometers to millimeters [1] directly enables the development of advanced biosensors. These ultrathin membranes can act as size-selective barriers or biocompatible matrices for immobilizing enzymes or antibodies, where a thickness of less than 100 nm is critical for minimizing diffusion barriers and ensuring rapid sensor response. This level of control is a distinct advantage of Fmoc-Leu-Gly-OH over other gelating dipeptides.

Reversibly Dehydratable Cell Culture Scaffolds

The demonstrated reversible drying and re-swelling stability of Fmoc-Leu-Gly-OH hydrogels [2] provides a crucial advantage for 3D cell culture scaffolds. The material can be manufactured, sterilized, and stored in a dry state, then rehydrated to form the functional scaffold just before cell seeding. This mitigates issues of long-term hydrogel stability, contamination, and complex cold-chain logistics, offering a practical and cost-effective solution compared to hydrogels that cannot survive a complete dehydration cycle without losing their nanostructure.

Gap-Spanning Membranes for Microfluidics & Filtration

The capacity of Fmoc-Leu-Gly-OH to self-assemble into robust, gap-spanning hydrogel membranes via electrochemical control [1] positions it as an ideal material for constructing functional elements within microfluidic systems or filtration devices. The membranes can be grown in situ to bridge gaps with high precision, creating valves, filters, or reaction zones. This direct, spatially defined fabrication is a significant advancement over conventional polymer membranes that require separate manufacturing and complex integration steps.

SPPS Sequence-Dependent Coupling Mitigation

In Fmoc-based solid-phase peptide synthesis, Fmoc-Leu-Gly-OH can be directly employed as a building block to bypass difficult coupling steps, particularly in sequences prone to aggregation [3]. Using the pre-formed dipeptide can improve overall crude peptide purity and synthetic yield by ensuring efficient incorporation of the Leu-Gly motif. This is a practical and cost-effective strategy compared to troubleshooting and optimizing stepwise coupling conditions for problematic sequences.

Application
Selection Property
Validation Focus
Ultrathin hydrogel membranes
Electrochemically tunable thickness
Nanoscale film uniformity & integrity
Dehydratable cell scaffolds
Reversible drying/re-swelling stability
Structural recovery after rehydration
Microfluidic gap-spanning membranes
In situ electrochemical growth
Gap-bridging & mechanical robustness
SPPS difficult sequence mitigation
Pre-formed Leu-Gly dipeptide
Crude peptide purity & synthetic yield

Technical Documentation Hub

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55 linked technical documents
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